2-Bromo-4-(difluoromethyl)pyridin-3-ol

Description

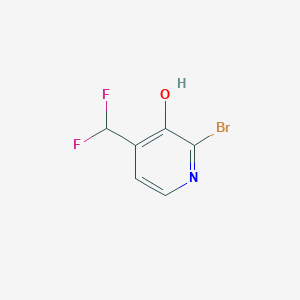

Chemical Structure and Properties 2-Bromo-4-(difluoromethyl)pyridin-3-ol is a halogenated pyridine derivative with the molecular formula C₆H₄BrF₂NO and a molecular weight of 220.01 g/mol. The compound features a bromine atom at position 2, a hydroxyl group at position 3, and a difluoromethyl (-CF₂H) substituent at position 4 of the pyridine ring. The difluoromethyl group introduces moderate electron-withdrawing effects, influencing both electronic distribution and steric properties .

For instance, pyridine derivatives with fluorinated substituents are noted for fungicidal activity in crop protection .

Properties

Molecular Formula |

C6H4BrF2NO |

|---|---|

Molecular Weight |

224.00 g/mol |

IUPAC Name |

2-bromo-4-(difluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H4BrF2NO/c7-5-4(11)3(6(8)9)1-2-10-5/h1-2,6,11H |

InChI Key |

BZYBQIXUMHMEIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)pyridin-3-ol typically involves the bromination of 4-(difluoromethyl)pyridin-3-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general steps are as follows:

Starting Material: 4-(difluoromethyl)pyridin-3-ol.

Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

Reaction Conditions: The reaction is typically conducted at a temperature range of 0-25°C to control the rate of bromination and prevent over-bromination.

Isolation: The product is isolated by standard workup procedures, including extraction, washing, and purification by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Large-Scale Reactors: Use of large reactors to handle bulk quantities of starting materials and reagents.

Continuous Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and concentration to ensure consistent product quality.

Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The difluoromethyl group can be reduced to form methyl or ethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or pyridinium chlorochromate (PCC).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution Reactions: Formation of substituted pyridines with various functional groups.

Oxidation Reactions: Formation of pyridine ketones or aldehydes.

Reduction Reactions: Formation of pyridine derivatives with reduced fluorine content.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)pyridin-3-ol has several scientific research applications, including:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agricultural Chemistry: Employed in the development of agrochemicals such as herbicides and pesticides.

Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel conductance.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, highlighting substituent-driven differences:

Key Observations

- Electronic Effects : The difluoromethyl group (-CF₂H) in the target compound provides weaker electron-withdrawing effects compared to trifluoromethyl (-CF₃) but stronger than methyl (-CH₃). This balance may optimize bioavailability in drug design .

- Biological Activity : Fluorinated pyridines, including trifluoromethyl derivatives, exhibit enhanced metabolic stability and target affinity in fungicidal compositions .

Reactivity in Cross-Coupling Reactions

- Bromine at position 2 enables Suzuki-Miyaura or Buchwald-Hartwig couplings, similar to 2-bromopyridin-3-ol derivatives (e.g., ). The difluoromethyl group may slightly hinder reactivity compared to non-fluorinated analogs due to steric effects .

- Hydroxyl at position 3 allows for further functionalization, such as etherification or esterification, enhancing drug-like properties .

Comparative Stability

- The trifluoromethyl analog () is more resistant to oxidative degradation than the difluoromethyl variant, though the latter may offer better solubility in aqueous media .

Biological Activity

2-Bromo-4-(difluoromethyl)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring bromine and difluoromethyl groups, may influence its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of bromine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, altering enzyme conformation.

- Receptor Modulation : It can modulate receptor functions, potentially affecting signal transduction pathways.

- Ion Channel Conductance : Alterations in ion channel conductance may also be a mechanism through which this compound exerts its biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential efficacy against various pathogens.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines and exhibit antiproliferative effects.

- Anti-inflammatory Effects : Compounds with similar structures often show anti-inflammatory properties, which could be relevant for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key points include:

- The difluoromethyl group enhances lipophilicity and bioavailability.

- Bromine's electronegativity may contribute to increased reactivity with biological targets.

Table 1 summarizes the SAR findings related to this compound and its analogs.

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Induces apoptosis in cancer cells |

| Similar Pyridine Derivative | Antimicrobial | Effective against Gram-positive bacteria |

| Trifluoromethyl Analog | Anti-inflammatory | Exhibits reduced inflammation in models |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Screening : A study evaluated various pyridine derivatives for anticancer properties using human cancer cell lines (A549, K562). Results indicated that compounds with similar functional groups exhibited significant cytotoxicity at low micromolar concentrations, with some inducing G2/M phase cell cycle arrest .

- Antimicrobial Efficacy : In another study focused on antimicrobial activity, derivatives were tested against a panel of bacteria and fungi. Results showed promising activity against pathogenic strains, suggesting that the difluoromethyl group enhances antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.